Ropitoin
Overview
Description
Ropitoin (TR2985) is a diphenylhydantoin derivative . It is an antiarrhythmic compound that causes a depression of the maximum upstroke velocity, which is used as a measure of cardiac function .
Molecular Structure Analysis
Ropitoin has a complex molecular structure with a molecular formula of C30H33N3O3 . It contains a total of 73 bonds, including 40 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, and 4 six-membered rings .Scientific Research Applications
Cardiac Tissue Effects
Ropitoin, also known as TR 2985, has been studied for its effects on cardiac tissues. Research by Elizalde and Sánchez-Chapula (1988) found that ropitoin primarily depresses the maximum upstroke velocity of the action potential in various cardiac tissues, such as guinea-pig atrial and ventricular muscle, and dog Purkinje fibres. The drug's effects are frequency-dependent, stronger at higher frequencies, and influenced by the stimulation frequency and pH level. It also affects the action potential duration differently in atrial and ventricular muscles (Elizalde & Sánchez-Chapula, 1988).
Electrophysiological Interactions
A study by Valenzuela and Sanchez-Chapula (1989) explored the electrophysiological interactions between ropitoin and other drugs like mexiletine and quinidine on sodium channels in guinea pig papillary muscles. They found that ropitoin, in combination with these drugs, influences the maximum upstroke velocity of the action potentials and exhibits both antagonistic and synergistic effects under certain conditions (Valenzuela & Sanchez-Chapula, 1989).
Chemotherapy-Induced Nausea and Vomiting (CINV)
Rolapitant has been shown to be effective against chemotherapy-induced nausea and vomiting. A study by Hesketh et al. (2016) demonstrated its efficacy in preventing CINV in patients receiving carboplatin-based chemotherapy (Hesketh et al., 2016). Another study by Rapoport et al. (2016) confirmed the drug's effectiveness over multiple cycles of chemotherapy (Rapoport et al., 2016).
Postoperative Nausea and Vomiting (PONV)
Gan et al. (2011) conducted a study on the use of rolapitant for preventing postoperative nausea and vomiting. They found that rolapitant is superior to placebo in reducing emetic episodes after surgery in a dose-dependent manner (Gan et al., 2011).
Drug-Drug Interactions
Barbour et al. (2017) conducted an integrated safety analysis of rolapitant, focusing on its interactions with other drugs, especially considering its inhibition of CYP2D6 and breast cancer resistance protein (BCRP). Their findings support the safety of rolapitant in combination with other medications that are substrates of CYP2D6 or BCRP, commonly used in chemotherapy (Barbour et al., 2017).
Pharmacokinetics and Safety
Wang et al. (2018) evaluated the pharmacokinetics and safety profiles of intravenous (IV) rolapitant in healthy subjects. They found that rolapitant administered IV was safe and well tolerated, with no significant differences in side effects compared to its oral formulation. This study contributes to understanding the safe administration routes for rolapitant (Wang et al., 2018).
Effects on Pharmacokinetics of Other Drugs
Another study by Wang et al. (2018) investigated the effects of rolapitant on the pharmacokinetics of digoxin (a P-glycoprotein substrate) and sulfasalazine (a BCRP substrate). They found that oral rolapitant significantly increased the exposure of these drugs, highlighting the need for monitoring when co-administered with substrates having a narrow therapeutic index (Wang et al., 2018).
Antiemetic Effects in Animal Models
Duffy et al. (2012) demonstrated the antiemetic effects of rolapitant in animal models, showing its potential as a clinical candidate for preventing emesis. The study highlighted rolapitant's selectivity and CNS penetrance, along with its behavioral effects in models of acute and delayed emesis (Duffy et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKVGHCHHKKDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866532 | |
Record name | 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ropitoin | |
CAS RN |
56079-81-3 | |
Record name | Ropitoin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056079813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROPITOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417FG5371N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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